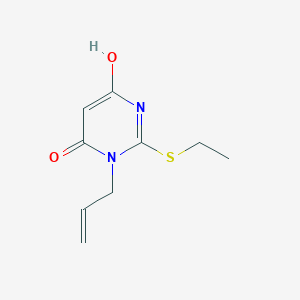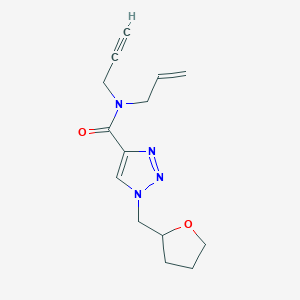![molecular formula C8H8N6O B6040719 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol
Vue d'ensemble
Description
2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol, also known as ATP or 5-AITP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and bacterial replication.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases. Additionally, it has been shown to have low toxicity in animal studies, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is its potential application in various scientific fields. It has been shown to have low toxicity and high efficacy in inhibiting cancer cell growth and bacterial replication. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration route for the compound.
Orientations Futures
There are several future directions for 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol. One direction is to further study its mechanism of action and optimize its synthesis method for higher yield and purity. Additionally, more studies are needed to determine its potential application in treating various diseases, such as Alzheimer's and Parkinson's. Furthermore, the compound could be modified to improve its efficacy and reduce its toxicity. Overall, 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol has great potential for further development in scientific research.
Méthodes De Synthèse
The synthesis of 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol involves a reaction between 5-amino-1H-tetrazole and salicylaldehyde. The resulting product is a yellow powder that is soluble in water and ethanol. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol has been studied for its potential application in various scientific fields. It has been shown to inhibit the growth of certain cancer cells and bacteria, making it a potential candidate for cancer and antibiotic therapies. Additionally, it has been studied for its antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-8-11-12-13-14(8)10-5-6-3-1-2-4-7(6)15/h1-5,15H,(H2,9,11,13)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBKHBBFQATAJ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333420 | |
| Record name | 2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
321725-55-7 | |
| Record name | 2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6040647.png)


![3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6040685.png)
![1-benzyl-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B6040689.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040709.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6040712.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6040724.png)
![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)